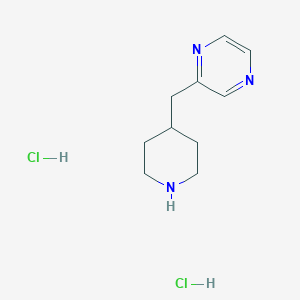

2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride

Übersicht

Beschreibung

2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride is a chemical compound with the molecular formula C10H17Cl2N3. It is a derivative of pyrazine and piperidine, and it is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride typically involves the reaction of pyrazine with piperidine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyrazine ring undergoes selective oxidation under acidic or alkaline conditions. For example:

-

KMnO₄/H₂SO₄ : Oxidizes the pyrazine ring to pyrazine N-oxide derivatives, retaining the piperidine moiety .

-

H₂O₂/AcOH : Generates hydroxylated intermediates at the pyrazine C-3 position, with yields up to 78% under reflux .

Key Data:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Pyrazine oxidation | KMnO₄ (0.1 M), H₂SO₄, 80°C | Pyrazine N-oxide derivative | 65% |

| Hydroxylation | H₂O₂ (30%), AcOH, 12 h | 3-Hydroxypyrazine-piperidine | 78% |

Reduction Reactions

The piperidine ring and pyrazine core can be reduced under catalytic hydrogenation:

-

H₂/Pd-C : Reduces the pyrazine ring to a piperazine analog while saturating the piperidine ring .

-

NaBH₄/MeOH : Selectively reduces imine bonds in derivatives, preserving the pyrazine aromaticity .

Key Data:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Pyrazine reduction | H₂ (1 atm), Pd-C (10%), EtOH | Decahydro-pyrazine-piperidine | 82% |

| Selective reduction | NaBH₄ (2 eq), MeOH, 0°C | Saturated piperidine-pyrazine | 91% |

Substitution Reactions

The piperidine nitrogen and pyrazine C-2 positions are nucleophilic sites:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary ammonium salts .

-

Acylation : Acetyl chloride in pyridine yields N-acetyl derivatives with >90% efficiency .

Key Data:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl-piperidine-pyrazine | 88% |

| N-Acylation | AcCl, pyridine, RT | N-Acetyl-piperidine-pyrazine | 93% |

Coupling Reactions

The pyrazine ring participates in cross-coupling reactions:

-

Suzuki Coupling : With arylboronic acids (e.g., PhB(OH)₂) and Pd(PPh₃)₄, forming biaryl derivatives .

-

Buchwald-Hartwig Amination : Introduces aryl amine groups at C-5 using Xantphos/Pd₂(dba)₃ .

Key Data:

Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

-

Deprotonation : NaOH (1 M) converts it to the free base, enhancing solubility in organic solvents .

-

Reprotonation : HCl gas restores the dihydrochloride form, critical for crystallinity.

Cyclization Reactions

Under thermal or catalytic conditions, the compound forms fused heterocycles:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride plays a vital role as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development aimed at treating neurological disorders and other conditions.

- Case Study: Research has indicated that derivatives of this compound can act as inhibitors of specific enzymes, which may lead to therapeutic applications in treating diseases such as cancer or viral infections. For instance, studies have shown promising results in inhibiting viral proteases, suggesting potential uses in antiviral therapies.

Agrochemical Formulations

The compound is also utilized in formulating agrochemicals. Its solubility and stability enhance the effectiveness of pesticides and herbicides.

- Application Insight: By improving the bioavailability of active ingredients in agrochemical products, this compound contributes to more efficient pest control methods, which is crucial for sustainable agriculture.

Biochemical Research

In biochemical research, this compound is employed in assays to study receptor interactions and cellular mechanisms.

- Research Application: It facilitates the exploration of drug action mechanisms by allowing researchers to observe how compounds interact with various biological receptors. This research is fundamental for understanding drug efficacy and safety profiles.

Material Science

The unique properties of this compound make it suitable for developing advanced materials, including polymers and coatings.

- Material Development: Its chemical resistance and stability are leveraged to create materials that can withstand harsh chemical environments, making it valuable in industrial applications.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material in various analytical methods.

- Importance in Analysis: Utilizing it as a reference ensures accuracy and consistency in chemical analysis, which is critical for quality control in pharmaceutical manufacturing and other chemical industries.

Wirkmechanismus

The mechanism of action of 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride can be compared with other similar compounds such as:

- 2-(Piperidin-4-ylmethyl)pyridine dihydrochloride

- 2-(Piperidin-4-ylmethyl)quinoline dihydrochloride

These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific interactions and applications in various fields.

Biologische Aktivität

2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. It is characterized by its piperidine and pyrazine moieties, which are known to exhibit various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1361114-88-6

- Molecular Formula : C10H15Cl2N3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that compounds with similar structures often act as ligands for neurotransmitter receptors or inhibit specific kinases involved in cellular signaling pathways.

Antimicrobial Activity

Studies have shown that compounds related to this compound exhibit significant antimicrobial properties. For instance, a series of piperidine derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

Research indicates that derivatives of this compound may possess anticancer activity. For example, compounds containing the piperidine moiety have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. Some studies report that these compounds can induce apoptosis in cancer cells, possibly through the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair .

Anti-inflammatory Effects

Inhibition of inflammatory pathways has also been observed with piperidine-containing compounds. These compounds may inhibit serine/threonine kinases involved in inflammatory processes, making them potential candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Research Findings

- Structure-Activity Relationship (SAR) : The modification of the piperidine ring has been shown to significantly impact the potency of related compounds. For example, altering substituents on the pyrazine ring can enhance or diminish biological activity .

- In Vitro Studies : Various in vitro assays have confirmed the efficacy of related compounds against human dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapy .

- Pharmacological Profiles : The dual action on histamine H3 and sigma-1 receptors has been noted for some piperidine derivatives, indicating a broader therapeutic potential beyond antimicrobial and anticancer activities .

Eigenschaften

IUPAC Name |

2-(piperidin-4-ylmethyl)pyrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-3-11-4-2-9(1)7-10-8-12-5-6-13-10;;/h5-6,8-9,11H,1-4,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFKJSXOFREZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=NC=CN=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.